molecular formula C18H21N3OS2 B6091872 2-[(benzylthio)acetyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide

2-[(benzylthio)acetyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide

Cat. No.: B6091872
M. Wt: 359.5 g/mol
InChI Key: JKBUEXSCOTVSEQ-UHFFFAOYSA-N
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Description

2-[(benzylthio)acetyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide, also known as BTH, is a thiosemicarbazone compound that has gained attention in recent years due to its potential as an anticancer agent. BTH has been shown to have strong cytotoxic effects on various cancer cell lines, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of 2-[(benzylthio)acetyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent for other diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(benzylthio)acetyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide is its strong cytotoxic effects on cancer cells, making it a useful tool for studying cancer biology and developing new cancer therapies. However, this compound has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experimental conditions.

Future Directions

There are several potential future directions for research on 2-[(benzylthio)acetyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide. One area of interest is the development of this compound analogues with improved solubility and stability. Another area of interest is the investigation of this compound's potential as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent.

Synthesis Methods

2-[(benzylthio)acetyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide can be synthesized through a multistep process involving the reaction of benzylthioacetic acid with hydrazine hydrate, followed by the addition of 2,5-dimethylphenyl isothiocyanate. The resulting compound is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

2-[(benzylthio)acetyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound has strong cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Properties

IUPAC Name

1-[(2-benzylsulfanylacetyl)amino]-3-(2,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS2/c1-13-8-9-14(2)16(10-13)19-18(23)21-20-17(22)12-24-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBUEXSCOTVSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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